L-Phenylalanyl-L-valylglycine

Description

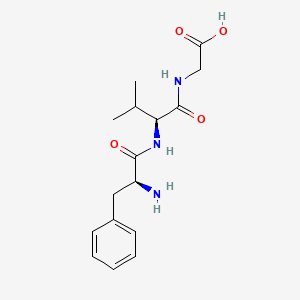

Structure

3D Structure

Properties

CAS No. |

82848-32-6 |

|---|---|

Molecular Formula |

C16H23N3O4 |

Molecular Weight |

321.37 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C16H23N3O4/c1-10(2)14(16(23)18-9-13(20)21)19-15(22)12(17)8-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9,17H2,1-2H3,(H,18,23)(H,19,22)(H,20,21)/t12-,14-/m0/s1 |

InChI Key |

XALFIVXGQUEGKV-JSGCOSHPSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Phenylalanyl L Valylglycine and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimizations

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where the peptide chain is assembled stepwise while anchored to an insoluble polymer support. wikipedia.orgbachem.com This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing. bachem.com The synthesis proceeds from the C-terminus to the N-terminus; for L-Phenylalanyl-L-valylglycine, the first amino acid (Glycine) is attached to the resin, followed by the sequential addition of Valine and then Phenylalanine. chempep.com

The choice of resin is a critical first step in SPPS, as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. chempep.com For the synthesis of L-Phenylalanyl-L-valylglycine with a free C-terminal carboxylic acid, resins functionalized with acid-labile linkers are employed.

Key considerations for resin selection include:

Chemical Stability: The resin must be inert to the repeated cycles of deprotection and coupling. chempep.com

Swelling Capacity: Adequate swelling in synthesis solvents (like DMF or DCM) is essential for reagent accessibility to the reaction sites within the polymer matrix. chempep.com

Loading Capacity: This parameter (mmol/g) dictates the amount of the first amino acid that can be attached, balancing yield with the risk of steric hindrance. chempep.com

The first amino acid, Fmoc-Gly-OH, is loaded onto the resin. This is a critical step where the C-terminal amino acid is covalently linked to the solid support. The efficiency of this reaction establishes the maximum possible yield for the entire synthesis.

Interactive Data Table: Common Resins for Synthesis of Peptides with C-Terminal Acids

| Resin Type | Linker Type | Typical Cleavage Condition | Key Advantage |

|---|---|---|---|

| Wang Resin | p-Alkoxybenzyl alcohol | 95% TFA | Widely used standard for Fmoc SPPS. |

| 2-Chlorotrityl chloride (2-CTC) Resin | Chlorotrityl | 1-5% TFA in DCM | Allows for very mild cleavage, enabling the synthesis of protected peptide fragments. chempep.com |

| Merrifield Resin | Benzyl-ester | Anhydrous HF | The classic resin for Boc-based SPPS. chempep.com |

For L-Phenylalanyl-L-valylglycine synthesis via the common Fmoc/tBu strategy, Wang or 2-CTC resins are excellent choices.

The formation of the peptide bond between a free amine on the resin-bound peptide and the carboxyl group of the incoming amino acid is facilitated by a coupling reagent. creative-peptides.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. jpt.com The choice of reagent directly impacts coupling efficiency, reaction time, and, crucially, the preservation of stereochemistry by minimizing racemization. bachem.com

Classes of modern coupling reagents include carbodiimides (often with additives), phosphonium (B103445) salts, and aminium/uronium salts. jpt.combachem.com

Interactive Data Table: Comparison of Common Coupling Reagents

| Reagent Class | Example Reagents | Relative Efficiency | Racemization Risk | Notes |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Good | Moderate | Often used with additives like HOBt or HOAt to improve efficiency and suppress racemization. bachem.comamericanpeptidesociety.org |

| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Very High | Low | Highly efficient and fast-acting; HATU and COMU are particularly effective for difficult couplings. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | High | Low | Effective reagents, especially for hindered amino acids; PyAOP is useful for coupling N-methyl amino acids. peptide.com |

In the synthesis of Phe-Val-Gly, after deprotection of the Fmoc group from the resin-bound glycine (B1666218), Fmoc-Val-OH is activated with a reagent like HATU and coupled. The cycle is repeated with Fmoc-Phe-OH. The high efficiency of aminium salts ensures that the coupling reactions proceed to completion, which is essential for the purity of the final tripeptide.

The SPPS process involves two types of deprotection. First is the iterative removal of the temporary Nα-protecting group (typically Fmoc) at the start of each cycle. The Fmoc group is cleaved under mild basic conditions, commonly using a 20% solution of piperidine (B6355638) in DMF. creative-peptides.com

The final step is the cleavage of the completed peptide from the resin, which simultaneously removes the permanent side-chain protecting groups. bachem.com For an Fmoc/tBu strategy using a Wang resin, this is achieved with a strong acid cocktail. Trifluoroacetic acid (TFA) is the primary reagent, but "scavengers" are included to trap the reactive carbocations generated during the deprotection of side chains, preventing unwanted side reactions.

Example Cleavage Cocktail Composition (Reagent K):

Trifluoroacetic acid (TFA): 82.5%

Phenol: 5%

Water: 5%

Thioanisole: 5%

1,2-Ethanedithiol (EDT): 2.5%

For L-Phenylalanyl-L-valylglycine, which lacks reactive side chains requiring protection, a simpler cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) is sufficient to cleave the peptide from the resin.

Solution-Phase Peptide Synthesis Approaches

Solution-phase synthesis, also known as liquid-phase synthesis, is the classical method where reactions are carried out in a homogeneous solution. chempep.com While often more labor-intensive due to the need for purification after each step, it is highly scalable and remains valuable for large-scale industrial production. springernature.com

Instead of adding one amino acid at a time, solution-phase synthesis often employs a fragment condensation strategy. This involves synthesizing smaller peptide fragments (dipeptides or tripeptides) separately and then coupling them together. This approach can improve efficiency and reduce the number of repetitive coupling and deprotection steps on a larger molecule.

For L-Phenylalanyl-L-valylglycine, two primary fragment condensation strategies are possible:

[2+1] Condensation: The dipeptide L-Phenylalanyl-L-valine (Phe-Val) is synthesized and purified first. This fragment is then coupled to a glycine derivative (e.g., Glycine methyl ester).

[1+2] Condensation: The dipeptide L-Valylglycine (Val-Gly) is synthesized. An N-terminally protected Phenylalanine is then coupled to this dipeptide fragment.

This method requires careful selection of coupling reagents to minimize the risk of epimerization, which is higher when activating a peptide fragment compared to a single amino acid.

Effective solution-phase synthesis relies on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others. biosynth.comspringernature.com This allows for precise control over which functional groups are available to react.

For a [1+2] synthesis of Phe-Val-Gly, a typical scheme would be:

Dipeptide (Val-Gly) Synthesis:

Start with Glycine protected as a methyl ester (Gly-OMe) to block its C-terminus.

Protect L-Valine with a Boc group (Boc-Val-OH).

Couple Boc-Val-OH and Gly-OMe using a reagent like DCC/HOBt to form Boc-Val-Gly-OMe.

Selective Deprotection:

The Boc group is removed from the dipeptide using a mild acid like TFA or HCl in dioxane, yielding H-Val-Gly-OMe without affecting the methyl ester. creative-peptides.com

Final Coupling:

Couple N-terminally protected Phenylalanine (e.g., Z-Phe-OH) to the deprotected dipeptide (H-Val-Gly-OMe) to form Z-Phe-Val-Gly-OMe.

Final Deprotection:

The Z group can be removed by catalytic hydrogenation (H₂/Pd), and the methyl ester can be saponified (hydrolyzed with a base like NaOH) to yield the final L-Phenylalanyl-L-valylglycine tripeptide. libretexts.org

This strategic use of Boc, Z, and ester protecting groups allows for the controlled and sequential construction of the peptide chain in solution.

Chemo-Enzymatic Synthesis of L-Phenylalanyl-L-valylglycine and Related Peptides

The chemo-enzymatic approach to peptide synthesis offers a green and efficient alternative to purely chemical methods, which often involve harsh conditions and complex protection-deprotection steps. pacific.edu This strategy harnesses the high stereoselectivity of enzymes for peptide bond formation, leading to products with high optical purity.

Enzyme Catalysis in Peptide Bond Formation

The enzymatic synthesis of peptides is primarily a hydrolase-catalyzed process where the equilibrium is shifted towards synthesis rather than hydrolysis. pacific.edu Proteases such as thermolysin and papain are commonly employed for this purpose due to their substrate specificity, which favors the formation of peptide bonds between hydrophobic amino acids like phenylalanine and valine. nih.govpeptide.com

The general mechanism involves the formation of an acyl-enzyme intermediate. In a kinetically controlled synthesis, this intermediate is then aminolyzed by the amino group of the incoming amino acid or peptide, forming a new peptide bond. This process competes with hydrolysis, where water attacks the acyl-enzyme intermediate. qyaobio.com The choice of enzyme is critical; for instance, α-chymotrypsin shows a strong preference for cleaving peptide bonds on the carboxyl side of hydrophobic amino acids like phenylalanine, making it a suitable candidate for incorporating this residue into a peptide chain. pacific.eduresearchgate.net

Substrate Specificity and Reaction Condition Optimization

The success of chemo-enzymatic peptide synthesis hinges on the enzyme's substrate specificity and the meticulous optimization of reaction conditions to favor synthesis over hydrolysis.

Substrate Specificity: Enzymes exhibit high specificity for the amino acid residues they act upon. For the synthesis of L-Phenylalanyl-L-valylglycine, proteases with a preference for hydrophobic residues at their P1 and P2 subsites are ideal. researchgate.net Thermolysin, for example, displays a preference for a hydrophobic L-amino acid as the donor of the carbonyl group for the new peptide bond. nih.gov The presence of another hydrophobic residue adjacent to the carbonyl donor can significantly enhance the rate of synthesis. nih.gov Papain also shows broad substrate specificity and is effective in polymerizing hydrophobic amino acids. peptide.com

Reaction Condition Optimization: Key parameters that must be optimized to maximize peptide yield include pH, temperature, solvent system, and substrate concentrations.

pH: The optimal pH for peptide synthesis is a compromise. A higher pH can increase the nucleophilicity of the amine group, favoring aminolysis. However, it can also promote the hydrolysis of the ester substrate and the product. pacific.edunih.gov For many protease-catalyzed syntheses, a pH range of 7-10 is often found to be effective. pacific.edu

Temperature: Temperature affects both the reaction rate and enzyme stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. A typical temperature range for these reactions is around 40°C. pacific.edu

Solvent System: The use of organic co-solvents can shift the reaction equilibrium towards synthesis by reducing the water activity. nih.gov However, the choice of solvent must be carefully considered to avoid enzyme denaturation. nih.gov

Substrate Concentration: High concentrations of the nucleophilic amino component can favor the aminolysis reaction over hydrolysis. chromatographyonline.com

| Parameter | Condition | Rationale | Typical Range/Value |

|---|---|---|---|

| pH | Alkaline | Increases nucleophilicity of the attacking amine group. pacific.edu | 7.0 - 10.0 |

| Temperature | Moderate | Balances reaction rate and enzyme stability. pacific.edu | 30 - 50 °C |

| Solvent | Aqueous-Organic Mixture | Reduces water activity to favor synthesis over hydrolysis. nih.gov | e.g., DMF, DMSO |

| Enzyme | Protease (e.g., Thermolysin, Papain) | High specificity for hydrophobic amino acids. nih.govpeptide.com | Varies with specific activity |

| Substrates | Protected C-terminus (Ester) and free N-terminus | Prevents unwanted side reactions and directs bond formation. | Varies |

Biocatalytic Cascade Development for Peptide Synthesis

Biocatalytic cascades, where multiple enzymatic reactions are carried out in a single pot, represent a significant advancement in synthetic efficiency. luxembourg-bio.com These cascades can be designed to produce complex peptides from simple precursors without the need to isolate intermediates, thereby reducing waste and processing time. mdpi.com

For the synthesis of L-Phenylalanyl-L-valylglycine, a potential cascade could involve a series of enzymes, each responsible for adding one amino acid to the growing peptide chain. For instance, one enzyme could ligate L-phenylalanine to L-valine, and a subsequent enzyme could then add glycine to the resulting dipeptide. The development of such cascades requires careful selection of enzymes with compatible optimal reaction conditions and minimal cross-reactivity. springernature.com The use of immobilized enzymes in continuous flow reactors is a promising approach for implementing these cascades on an industrial scale. whiterose.ac.uk

Novel Synthetic Route Development and Yield Optimization

Beyond traditional solution-phase and enzymatic methods, solid-phase peptide synthesis (SPPS) has become a cornerstone for the production of peptides like L-Phenylalanyl-L-valylglycine. mdpi.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com This methodology simplifies the purification process as excess reagents and byproducts can be easily washed away after each coupling step. pacific.edu

Yield Optimization in SPPS: Achieving high yields in SPPS, especially for hydrophobic peptides, requires careful optimization of several factors:

Resin Choice: The selection of the solid support is critical. Resins like polystyrene modified with polyethylene (B3416737) glycol (PEG) can improve solvation and reduce peptide aggregation. luxembourg-bio.com

Coupling Reagents: The use of efficient coupling reagents such as HBTU/HOBt is crucial for driving the peptide bond formation to completion. rsc.org

Deprotection Conditions: Complete removal of the temporary N-terminal protecting group (e.g., Fmoc) at each step is essential to avoid the formation of deletion sequences. pacific.edu

Solvent Choice: The solvent must effectively swell the resin and solubilize the reactants. N,N-Dimethylformamide (DMF) is a common choice, but for aggregating sequences, "chaotropic" agents or alternative solvents may be necessary. lth.se

Temperature: Elevated temperatures can help to disrupt secondary structures that hinder coupling reactions, thereby improving yields. frontiersin.org

| Factor | Strategy for Yield Optimization | Rationale |

|---|---|---|

| Resin | Use of PEG-polystyrene resins. luxembourg-bio.com | Improves solvation and reduces aggregation of the growing peptide chain. |

| Coupling Reagents | Employment of high-efficiency reagents like HBTU/HOBt. rsc.org | Ensures complete and rapid peptide bond formation. |

| Deprotection | Careful monitoring of Fmoc group removal. pacific.edu | Prevents the formation of deletion peptides. |

| Solvent | Use of appropriate solvents to minimize aggregation. lth.se | Enhances reagent accessibility to the reaction site. |

| Temperature | Application of elevated temperatures for difficult couplings. frontiersin.org | Disrupts secondary structures that can impede the reaction. |

Purification Strategies for High-Purity L-Phenylalanyl-L-valylglycine

The final and crucial step in obtaining L-Phenylalanyl-L-valylglycine is its purification to a high degree of purity, which is essential for most applications.

Chromatographic Techniques (e.g., HPLC, Preparative Chromatography)

High-performance liquid chromatography (HPLC), particularly in its preparative format, is the gold standard for peptide purification. peptide.com Reversed-phase HPLC (RP-HPLC) is the most commonly used mode for this purpose.

Principles of RP-HPLC: In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles with bonded C8 or C18 alkyl chains. The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). peptide.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.

Method Development and Optimization: The development of an effective preparative HPLC method involves several key steps:

Analytical Scale Optimization: The separation is first optimized on an analytical column with the same stationary phase as the preparative column. peptide.com

Gradient Selection: A shallow gradient of increasing organic solvent concentration is typically employed to achieve good resolution between the target peptide and impurities. peptide.com

Flow Rate: The flow rate is adjusted based on the column dimensions to maintain optimal separation while minimizing run time. hplc.eu

Loading Capacity: The amount of crude peptide loaded onto the column is carefully determined to avoid overloading, which can lead to poor separation. hplc.eu

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column | C8 or C18 reversed-phase silica. nih.gov | Provides a hydrophobic stationary phase for separation based on polarity. |

| Mobile Phase A | 0.1% TFA in Water. peptide.com | Aqueous component of the mobile phase with an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile. peptide.com | Organic modifier to elute the peptide. |

| Gradient | Linear gradient, e.g., 5-60% B over 30 min. rsc.org | Gradually increases mobile phase hydrophobicity to elute peptides. |

| Flow Rate | Scaled based on column diameter (e.g., 10-20 mL/min for a 20 mm ID column). chromatographyonline.com | Controls the speed of the separation. |

| Detection | UV at 220 nm. chromatographyonline.com | Monitors the peptide elution from the column. |

Crystallization and Recrystallization Methodologies

The isolation and purification of tripeptides such as L-Phenylalanyl-L-valylglycine are critical steps to ensure high purity for structural analysis and further applications. Crystallization is a paramount technique in this regard, offering significant advantages over chromatographic methods by potentially reducing costs and improving product stability, processability, and purity. While specific crystallization protocols for L-Phenylalanyl-L-valylglycine are not extensively detailed in publicly accessible literature, the methodologies can be inferred from established principles of peptide crystallization and experimental data available for its constituent amino acids and analogous short-chain peptides.

The process of crystallization for a peptide is governed by achieving a state of supersaturation in a suitable solvent system, which then allows for the controlled formation of a highly ordered solid crystal lattice. Key to this process is the careful selection of solvents and the manipulation of physical parameters such as temperature, pH, and solute concentration.

General Crystallization Techniques

Several established techniques are employed for the crystallization of peptides, any of which could be adapted for L-Phenylalanyl-L-valylglycine.

Slow Cooling Crystallization: This method relies on the principle that the solubility of the peptide decreases as the temperature of the solution is gradually lowered. An impure compound is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then slowly cooled, allowing for the formation of pure crystals as the solubility limit drops. A patent for the recrystallization of L-phenylalanine crude product details a precise cooling protocol, where a solution is first heated to 62-65°C, then cooled in stages to 25°C and subsequently to 8°C to induce the separation of crystals. google.com

Solvent Evaporation: In this technique, the peptide is dissolved in a solvent or a mixture of solvents in which it is soluble. The solvent is then allowed to evaporate slowly in an open or partially open container. As the solvent evaporates, the concentration of the peptide increases, leading to supersaturation and subsequent crystallization.

Vapor Diffusion: This is a common and effective method for crystallizing peptides and proteins. It is typically performed in either a "hanging-drop" or "sitting-drop" format. A small drop containing the purified peptide, buffer, and a precipitant is allowed to equilibrate with a larger reservoir of a precipitating solution in a sealed chamber. The gradual diffusion of vapor from the drop to the reservoir slowly increases the concentration of both the peptide and the precipitant in the drop, leading to controlled crystal growth. nih.gov

Solvent Selection and Influence

The choice of solvent is arguably the most critical factor in developing a successful crystallization process. An ideal solvent will dissolve the peptide at a higher temperature but exhibit low solubility at a lower temperature. For peptides, solvent systems often involve water mixed with an organic solvent.

Studies on L-phenylalanine, a key component of the target tripeptide, have shown that its solubility is sensitive to the composition of the solvent system. For instance, in methanol-water mixtures, the solubility of L-phenylalanine increases with both temperature and the proportion of water (water activity). mdpi.com This behavior is crucial for designing a cooling crystallization process. The ability to obtain specific crystal forms, such as the anhydrous form of L-phenylalanine, can be controlled by adjusting the water activity in the solvent system. mdpi.com A mixture of 75 wt % water and 25 wt % 2-propanol has also been successfully used for the selective crystallization of L-phenylalanine. mit.edu

For protected amino acids and peptides that may present as oils, stirring with ether solvents like diethyl ether or isopropyl ether can sometimes induce solidification and crystallization. researchgate.net

| Temperature (K) | Water Activity (aw) | Solubility (mole fraction x 103) |

|---|---|---|

| 293.15 | 0.770 | 2.02 |

| 293.15 | 0.840 | 2.25 |

| 293.15 | 0.921 | 2.59 |

| 308.15 | 0.770 | 2.53 |

| 308.15 | 0.840 | 2.84 |

| 308.15 | 0.921 | 3.28 |

| 322.15 | 0.770 | 3.12 |

| 322.15 | 0.840 | 3.50 |

| 322.15 | 0.921 | 4.04 |

Data adapted from a study on L-phenylalanine crystallization. mdpi.com

Influence of Process Parameters

Beyond solvent selection, other parameters must be meticulously controlled to achieve high-quality crystals.

Temperature: As demonstrated in the L-phenylalanine solubility data, temperature is a key variable for controlling supersaturation in cooling crystallization. mdpi.com Precise control over the cooling rate is essential; slow cooling generally promotes the growth of larger, more perfect crystals, whereas rapid cooling can lead to the precipitation of smaller, less pure crystals or an amorphous solid. google.com

pH: Amino acids and peptides are zwitterionic molecules, and their solubility is highly dependent on the pH of the solution. The pH at which a peptide has no net charge is its isoelectric point (pI), where it typically exhibits minimum solubility. Adjusting the pH of the solution to a value near the peptide's pI is a common strategy to induce precipitation or crystallization. researchgate.net For L-phenylalanine, crystallization is often carried out at a pH of around 5.6. google.com

Additives and Impurities: The presence of impurities can inhibit or prevent crystal growth. Therefore, starting with a highly purified peptide solution (typically >95%) is recommended for successful crystallization. Conversely, "tailor-made additives" that are structurally similar to the target molecule can be used to control crystallization kinetics and influence crystal habit. mdpi.com

| Compound | Solvent System | Key Parameters / Method | Resulting Crystal Form |

|---|---|---|---|

| L-Phenylalanine | Methanol (B129727) / Water | Cooling crystallization; control of water activity. google.commdpi.com | Anhydrous crystals. mdpi.com |

| L-Phenylalanine | Water / 2-Propanol | Seeded batch crystallization with feedback control. mit.edu | Metastable anhydrate form. mit.edu |

| L-Phenylalanine | Aqueous solution with NH4Cl or NaCl | pH adjustment to 5.6; cooling. google.com | α-crystals (plates/flakes). google.com |

| L-valyl-L-phenylalanine | Not specified | Crystallization from aqueous solution. | Orthorhombic dihydrate (needles) or monoclinic trihydrate (plates). researchgate.netresearchgate.net |

| Gly-L-Ala-L-Val | Not specified | Crystallization as a trihydrate. | Monoclinic space group P21. nih.gov |

Recrystallization for Purification

Recrystallization is a purification technique that refines an impure crystalline solid. The procedure involves dissolving the impure material in a hot solvent and then allowing the solution to cool, during which the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor). The process can be repeated to achieve higher levels of purity. A typical recrystallization procedure involves:

Dissolving the impure peptide in a minimum amount of a suitable hot solvent.

Filtering the hot solution, if necessary, to remove insoluble impurities.

Allowing the solution to cool slowly and without disturbance to promote the formation of large, pure crystals.

Separating the purified crystals from the mother liquor via filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals to remove residual solvent.

This method is highly effective for removing impurities that have different solubility characteristics from the target peptide.

Sophisticated Structural Elucidation and Conformational Analysis of L Phenylalanyl L Valylglycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the primary and secondary structure of peptides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the covalent bonding network and the spatial arrangement of the constituent amino acid residues.

1D and 2D NMR Experiments (e.g., COSY, TOCSY, NOESY, HSQC)

One-dimensional ¹H NMR spectra offer initial insights into the chemical environment of the protons within the L-Phenylalanyl-L-valylglycine molecule. However, due to spectral overlap, unambiguous assignment of all proton resonances often requires the use of 2D NMR techniques. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. libretexts.org In L-Phenylalanyl-L-valylglycine, COSY spectra would establish the connectivity within each amino acid residue, for instance, linking the α-proton to the β-protons of phenylalanine and valine, and the α-protons of glycine (B1666218) to each other.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. libretexts.org This is particularly useful for identifying all the protons belonging to a specific amino acid residue, even if they are not directly coupled. youtube.comwisc.edu For example, all the protons of the valine residue (α-H, β-H, and γ-CH₃) would show cross-peaks in a TOCSY spectrum, facilitating their complete assignment. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, irrespective of whether they are connected through bonds. libretexts.org NOESY cross-peaks arise from the Nuclear Overhauser Effect (NOE), which is distance-dependent (typically up to 5 Å). These through-space correlations are critical for determining the secondary structure and conformational preferences of the peptide.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. princeton.edu This experiment is invaluable for assigning the carbon and nitrogen resonances of the peptide backbone and side chains, further confirming the primary structure. researchgate.net

The following table summarizes the expected correlations in various 2D NMR experiments for L-Phenylalanyl-L-valylglycine:

| Experiment | Observed Correlations | Information Gained |

| COSY | Intra-residue H-H couplings (e.g., Phe α-H to β-H, Val α-H to β-H) | Identification of coupled protons within each amino acid residue. |

| TOCSY | All H-H couplings within a spin system (e.g., all protons of the Val residue) | Complete assignment of protons for each amino acid residue. |

| NOESY | Inter-residue H-H proximities (e.g., Phe α-H to Val NH) | Determination of peptide backbone and side-chain conformation. |

| HSQC | Direct ¹H-¹³C and ¹H-¹⁵N correlations | Assignment of backbone and side-chain carbon and nitrogen atoms. |

Conformational Preferences in Solution

The conformational landscape of peptides in solution is often a dynamic equilibrium of multiple interconverting structures. For L-Phenylalanyl-L-valylglycine, the interplay of the bulky phenyl and isopropyl side chains, along with the flexibility of the glycine residue, influences its conformational preferences. While specific experimental data for this exact tripeptide is limited in the public domain, general principles of peptide conformation suggest that it can adopt various structures, including β-turns and extended conformations. pitt.edunih.gov The presence of a glycine residue can increase conformational versatility. pitt.edu

Computational studies on similar peptides have shown that they can exist as a mixture of conformations, such as β-hairpins and helical structures, with the relative populations being influenced by the solvent. rsc.org The conformational preferences are a result of a delicate balance between intramolecular hydrogen bonds, steric interactions, and interactions with the solvent.

Solvent Effects on Peptide Conformation

The choice of solvent can significantly impact the conformational equilibrium of a peptide. rsc.orgaps.orgnih.govnih.gov Polar protic solvents like water and methanol (B129727) can form hydrogen bonds with the peptide backbone, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. aps.orgnih.gov In contrast, less polar solvents may promote the formation of intramolecular hydrogen bonds, leading to more compact, folded structures like β-turns or helical motifs. rsc.org For instance, studies on other peptides have shown that a helical conformation might be favored in chloroform, while a mixture of β-hairpin and other shapes predominates in dimethyl sulfoxide (B87167) (DMSO) and methanol. rsc.org The conformation of small linear peptides is known to be influenced by the polarity of the solvent and the presence of water molecules. nih.gov

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment

Mass spectrometry is an indispensable tool for the characterization of peptides, providing precise molecular weight information and enabling sequence verification through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the intact L-Phenylalanyl-L-valylglycine molecule. This allows for the determination of its elemental composition, confirming the expected molecular formula of C₁₆H₂₃N₃O₄. nih.gov The high accuracy of HRMS is crucial for distinguishing the target peptide from any potential impurities with similar nominal masses.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to determine the amino acid sequence of the peptide. In an MS/MS experiment, the protonated or deprotonated molecular ion of L-Phenylalanyl-L-valylglycine is isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation at the peptide bonds, generating a series of characteristic product ions. The most common fragment ions are the b- and y-ions, which arise from cleavage of the amide bonds along the peptide backbone.

b-ions: Contain the N-terminus of the peptide.

y-ions: Contain the C-terminus of the peptide.

The analysis of the m/z values of the resulting fragment ions allows for the reconstruction of the amino acid sequence. For L-Phenylalanyl-L-valylglycine, the expected fragmentation pattern would confirm the sequence Phe-Val-Gly. The presence of a phenylalanine residue can influence the fragmentation pathways. core.ac.uk For example, when phenylalanine is at the C-terminus of tripeptides, a significant fragmentation reaction is the elimination of neutral cinnamic acid. core.ac.uk

The following table illustrates the theoretical m/z values for the major b- and y-ions of [L-Phenylalanyl-L-valylglycine+H]⁺:

| Ion Type | Sequence | Theoretical m/z |

| b₁ | Phe | 148.076 |

| b₂ | Phe-Val | 247.144 |

| y₁ | Gly | 76.039 |

| y₂ | Val-Gly | 175.108 |

The observation of these and other fragment ions in the MS/MS spectrum provides definitive evidence for the primary structure of L-Phenylalanyl-L-valylglycine.

X-ray Crystallography for Solid-State Structure Determination

Single crystals of Boc-L-Phe-L-Val-Gly-OH suitable for X-ray diffraction analysis have been successfully grown from a methanol-water solvent system. The resulting crystals were characterized as belonging to the monoclinic space group P2₁, a common space group for chiral molecules.

The diffraction data for Boc-L-Phe-L-Val-Gly-OH were collected using a four-circle diffractometer with Cu Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares. The refinement of the crystal structure resulted in a final R-factor of 0.055 for 1678 observed reflections, indicating a high degree of accuracy in the determined atomic positions.

The crystallographic analysis revealed that the peptide backbone adopts a folded conformation, stabilized by an intramolecular hydrogen bond between the Boc protecting group's carbonyl oxygen and the Glycine's amide proton, forming a C10-turn (a β-turn like structure). The side chains of the Phenylalanine and Valine residues adopt staggered conformations to minimize steric hindrance.

Table 1: Crystal Data and Structure Refinement for Boc-L-Phe-L-Val-Gly-OH

| Parameter | Value |

| Empirical Formula | C₂₂H₃₃N₃O₆ |

| Formula Weight | 435.52 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.987(3) |

| b (Å) | 9.876(3) |

| c (Å) | 11.234(4) |

| β (°) | 108.98(3) |

| Volume (ų) | 1152.0(7) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.255 |

| Radiation | Cu Kα (λ = 1.5418 Å) |

| Final R index [I > 2σ(I)] | 0.055 |

| wR2 (all data) | 0.154 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism spectroscopy is a powerful technique for probing the secondary structure of peptides and proteins in solution by measuring the differential absorption of left and right circularly polarized light.

For tripeptides like L-Phenylalanyl-L-valylglycine, the CD spectrum is sensitive to the backbone dihedral angles (φ and ψ) and can reveal the presence of ordered structures such as β-turns and polyproline II (PPII) helices, as well as random coil conformations. Studies on related tripeptides containing Phenylalanine and Valine have shown that the conformational preferences are highly dependent on the solvent environment. In aqueous solutions, these peptides often exist as an equilibrium of multiple conformers, including extended β-strand and more compact turn-like structures. The stability of these conformations is influenced by factors such as temperature and pH, which can shift the equilibrium between different states.

The solvent environment plays a crucial role in shaping the conformational landscape of peptides. In non-polar solvents, intramolecular hydrogen bonds are favored, leading to more folded and stable structures, which are reflected in the CD spectrum as distinct signals. For instance, the presence of a β-turn would typically result in a negative band around 220 nm and a positive band near 200 nm. Conversely, in polar, hydrogen-bonding solvents like water, competition for hydrogen bond formation can disrupt intramolecular interactions, leading to a more flexible and disordered state, often characterized by a strong negative band below 200 nm. The addition of co-solvents such as trifluoroethanol (TFE) is a common strategy to induce and stabilize helical or turn structures in peptides, and this transition is readily monitored by CD spectroscopy.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and conformational state of a molecule.

The amide I band (primarily C=O stretching) in the FTIR and Raman spectra of peptides is particularly sensitive to the secondary structure. For L-Phenylalanyl-L-valylglycine, the position of the amide I band can distinguish between different conformations. A β-turn or folded structure typically exhibits an amide I band in the region of 1660-1685 cm⁻¹, while a more extended or random coil conformation would show a band closer to 1640-1655 cm⁻¹.

The amide II (N-H bending and C-N stretching) and amide III (C-N stretching and N-H bending) bands also provide complementary structural information. Furthermore, specific vibrational modes of the Phenylalanine and Valine side chains can be identified in the Raman spectrum, offering insights into their local environment and interactions. For instance, the breathing modes of the phenyl ring in Phenylalanine are sensitive to its environment and can be used to probe intermolecular interactions.

Table 2: Characteristic Amide I Vibrational Frequencies and Corresponding Secondary Structures

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650–1660 |

| β-Sheet | 1620–1640 (low frequency component), 1680–1700 (high frequency component) |

| β-Turn | 1660–1685 |

| Random Coil | 1640–1655 |

Computational Chemistry and Molecular Modeling of L Phenylalanyl L Valylglycine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule from first principles, providing insights into its geometry, stability, and reactivity. These methods solve the Schrödinger equation for the system, offering a detailed picture of the electron distribution.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying peptides due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy and structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction.

For a tripeptide like L-Phenylalanyl-L-valylglycine, DFT studies would typically be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of the atoms.

Calculate vibrational frequencies: To predict the infrared spectrum of the molecule, which can be compared with experimental data for validation.

Determine electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability.

Analyze charge distribution: Calculating partial atomic charges to understand the electrostatic potential and identify sites susceptible to electrophilic or nucleophilic attack.

While specific DFT data for L-Phenylalanyl-L-valylglycine is not published, studies on related peptides demonstrate the utility of this approach. For instance, DFT calculations have been used to investigate the conformational preferences and optical properties of chromophores attached to peptide backbones, providing insights into how the peptide structure influences electronic behavior. acs.org Furthermore, DFT has been applied to understand reaction mechanisms, such as the hydrolysis of biomass-derived molecules, a process that can be catalyzed by acidic or basic conditions, similar to what might be experienced by a peptide. pku.edu.cn A recent study also mentioned the use of DFT calculations in the context of the synthesis of Phe-Val-Gly-COOH. lookchem.com

Table 1: Illustrative Data from DFT Calculations on a Model Dipeptide (Ace-Phe-NMe)

| Property | Calculated Value | Significance for L-Phenylalanyl-L-valylglycine |

| Relative Energy (α-helix vs. β-sheet) | ~1-3 kcal/mol | Predicts the energetic preference for different secondary structures. |

| HOMO-LUMO Gap | ~5-7 eV | Indicates electronic stability and potential for electronic excitation. |

| Dipole Moment | ~2-5 Debye | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: This table is illustrative and based on typical values for phenylalanine-containing dipeptides. Specific values for L-Phenylalanyl-L-valylglycine would require dedicated calculations.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the peptide folds, moves, and interacts with its environment.

Force Field Parameterization and Validation

MD simulations rely on a "force field," which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of the atomic coordinates. The accuracy of an MD simulation is highly dependent on the quality of the force field.

For a novel or less-studied molecule like L-Phenylalanyl-L-valylglycine, existing force fields (e.g., AMBER, CHARMM, GROMOS) may not have perfectly optimized parameters for all its constituent parts. Therefore, a crucial first step is often the parameterization and validation process:

Deriving partial charges: Atomic charges are typically derived from QM calculations to accurately represent the electrostatic potential of the molecule.

Parameterizing bonded terms: Bond lengths, angles, and dihedral angles are parameterized to reproduce experimental data (e.g., from X-ray crystallography) or high-level QM calculations.

Validation: The new parameters are tested by running simulations and comparing the results with available experimental data, such as NMR-derived distances or known conformational preferences.

Studies have been conducted to develop and test force field parameters for derivatives of phenylalanine and other non-canonical amino acids to be compatible with widely used force fields like Amber ff14SB. nih.gov These parameters are often validated by their ability to reproduce QM-calculated relative energies of different conformations. nih.gov

Solvent Models and Temperature Effects

The behavior of a peptide is profoundly influenced by its environment, particularly the solvent and temperature. MD simulations can explicitly model these effects:

Solvent Models: Peptides are typically simulated in a box of water molecules (e.g., TIP3P, SPC/E models) to mimic physiological conditions. The choice of water model can impact the simulation results. Studies on a tetrapeptide containing the Phe-Val-Gly sequence have explored its solvation in water and water/alcohol mixtures, revealing preferential solvation by certain co-solvents on the peptide's surface. acs.orgtsukuba.ac.jp

Temperature Effects: Temperature is controlled in MD simulations by coupling the system to a "thermostat." Increasing the temperature increases the kinetic energy of the atoms, allowing the peptide to overcome energy barriers and explore a wider range of conformations. This can be used to simulate protein folding or unfolding processes.

Trajectory Analysis and Conformational Sampling

An MD simulation produces a "trajectory," which is a record of the positions and velocities of all atoms over time. Analyzing this trajectory provides a wealth of information about the peptide's dynamics:

Conformational Sampling: By analyzing the trajectory, researchers can identify the most populated conformations of the peptide and the transitions between them. This reveals the molecule's flexibility and preferred shapes.

Root Mean Square Deviation (RMSD): This is a measure of the average distance between the atoms of the simulated peptide and a reference structure, indicating the stability of the simulation and conformational changes.

Hydrogen Bond Analysis: To identify the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are crucial for the stability of peptide structures.

Studies on the self-assembly of phenylalanine-containing peptides into nanotubes have utilized MD simulations to track the trajectory and formation of the final structures. researchgate.net Similarly, MD simulations of a tetrapeptide containing the Phe-Val-Gly sequence have been used in conjunction with NMR data to determine its spatial structure.

Table 2: Key Parameters in MD Simulations of Peptides

| Parameter | Typical Value/Method | Significance for L-Phenylalanyl-L-valylglycine Simulation |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy landscape of the molecule. |

| Solvent Model | TIP3P, SPC/E | Mimics the aqueous environment. |

| Temperature | 300 K (27°C) | Simulates physiological temperature. |

| Simulation Time | Nanoseconds to Microseconds | Determines the extent of conformational sampling. |

| Analysis Methods | RMSD, Hydrogen Bond Analysis, Clustering | Extracts meaningful information about molecular motion and structure. |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. youtube.com This method is crucial in drug discovery for screening virtual libraries of compounds against a protein target and for understanding the molecular basis of protein-ligand interactions. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on predicted binding affinity. nih.gov

For L-Phenylalanyl-L-valylglycine, molecular docking simulations can predict how it fits into the active site of a target protein and estimate the strength of this interaction, often expressed as a binding energy in kcal/mol. The binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the peptide and the protein's amino acid residues.

Given its structure, L-Phenylalanyl-L-valylglycine could plausibly target enzymes such as proteases, where peptide-like molecules act as substrates or inhibitors. For instance, studies on beta-phenylalanine derivatives have identified Dipeptidyl Peptidase IV (DPP-IV) as a viable target. nih.gov Similarly, other L-phenylalanine dipeptides have been investigated as potential inhibitors for cancer-related targets like Tumor Necrosis Factor Superfamily Member 9 (TNFSF9). researchgate.netresearchgate.net

A hypothetical docking study of L-Phenylalanyl-L-valylglycine against a protease active site would likely show the phenylalanine residue's aromatic ring engaging in hydrophobic or π-π stacking interactions within a nonpolar pocket. The valine residue would contribute further hydrophobic interactions, while the peptide backbone and terminal groups would form critical hydrogen bonds.

Table 1: Illustrative Molecular Docking Results for L-Phenylalanyl-L-valylglycine with a Hypothetical Protease Target (Note: This data is hypothetical and for illustrative purposes only.)

| Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction | Peptide Moiety Involved |

|---|---|---|---|

| -8.2 | Tyr210 | π-π Stacking | Phenylalanine Phenyl Ring |

| Leu145, Ile150 | Hydrophobic | Valine Isopropyl Group | |

| Asp188 | Hydrogen Bond | Amine Terminus (NH3+) | |

| Ser190 | Hydrogen Bond | Carboxylate Terminus (COO-) |

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. youtube.com MD simulations calculate the trajectory of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions. A primary metric for stability is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial docked positions. A low and stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests a stable binding pose.

For the L-Phenylalanyl-L-valylglycine-protein complex, a stable RMSD would indicate that the peptide does not readily dissociate from the binding site and that the interactions predicted by docking are maintained. Conversely, a high or steadily increasing RMSD would suggest an unstable or transient interaction.

Table 2: Illustrative Molecular Dynamics Stability Data for a Hypothetical L-Phenylalanyl-L-valylglycine-Receptor Complex (Note: This data is hypothetical and for illustrative purposes only.)

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Interpretation |

|---|---|---|---|

| 0 | 0.0 | 0.0 | Start of simulation |

| 25 | 1.2 | 1.5 | System reaching equilibrium |

| 50 | 1.4 | 1.6 | Stable fluctuation around average |

| 75 | 1.3 | 1.5 | Stable fluctuation around average |

| 100 | 1.4 | 1.7 | Complex remains stable |

Structure-Activity Relationship (SAR) Derivations via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to determine how the chemical structure of a compound influences its biological activity. In silico methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are powerful tools for deriving these relationships. nih.gov These models correlate the physicochemical properties of a series of compounds with their activities to create predictive models that can guide the design of more potent molecules. scirp.org

For L-Phenylalanyl-L-valylglycine, an SAR analysis would investigate how modifications to each of its three amino acid residues affect its binding affinity for a target. The analysis of contour maps from 3D-QSAR models can reveal which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic changes. nih.gov

Table 3: Predicted Structure-Activity Relationship Insights for L-Phenylalanyl-L-valylglycine based on In Silico Modifications (Note: These predictions are illustrative, based on general principles of medicinal chemistry and SAR studies of similar peptides. nih.govscirp.org)

| Residue | Structural Feature | Hypothetical Modification | Predicted Effect on Activity | Rationale |

|---|---|---|---|---|

| L-Phenylalanine | Phenyl Ring | Add electron-withdrawing group (e.g., -F, -Cl) to the ring | Potentially increase affinity | Can enhance π-stacking interactions or form specific halogen bonds with the receptor. |

| L-Valine | Isopropyl Side Chain | Replace with Leucine or Isoleucine | Variable; may increase or decrease affinity | Alters the size and shape of the hydrophobic moiety; effect depends on the topology of the receptor's hydrophobic pocket. |

| Glycine (B1666218) | Backbone Flexibility | Replace with L-Alanine | Potentially decrease affinity | The added methyl group restricts conformational flexibility, which could prevent the peptide from adopting its optimal binding pose. |

| Peptide Backbone | Amide Bonds | Methylate an amide nitrogen (N-methylation) | Likely decrease affinity | Removes a hydrogen bond donor, disrupting a key interaction with the receptor, but can increase cell permeability. |

Prediction of Peptide Self-Assembly and Aggregation Behavior

Peptides, particularly those containing hydrophobic and aromatic residues, can self-assemble into ordered nanostructures like nanotubes, nanofibers, and hydrogels. rsc.org The presence of L-Phenylalanine in the tripeptide makes it a candidate for such behavior, as phenylalanine itself is a well-known driver of molecular self-assembly through π-π stacking and hydrophobic interactions. nih.gov Computational models, including molecular dynamics simulations, can predict the likelihood and nature of this aggregation. nih.gov

Simulations would likely show that L-Phenylalanyl-L-valylglycine molecules in an aqueous solution have a tendency to cluster. This process would be driven by the hydrophobic collapse of the phenylalanine and valine side chains to minimize contact with water, stabilized by hydrogen bonds forming between the backbones of adjacent peptide molecules. The specific morphology of the resulting aggregates (e.g., fibrillar vs. amorphous) would depend on concentration, pH, and temperature.

Table 4: Predicted Intermolecular Forces Driving Self-Assembly of L-Phenylalanyl-L-valylglycine (Note: This data is based on computational studies of similar short peptides. rsc.orgnih.gov)

| Driving Force | Involved Moiety | Description | Predicted Importance |

|---|---|---|---|

| Hydrophobic Interactions | Phenylalanine and Valine side chains | Nonpolar side chains cluster together to exclude water molecules. | High |

| π-π Stacking | Phenyl rings of Phenylalanine | Parallel or T-shaped stacking of aromatic rings between adjacent molecules. | High |

| Hydrogen Bonding | Peptide backbone (C=O and N-H groups) | Formation of intermolecular hydrogen bond networks, potentially leading to β-sheet-like structures. | High |

| Van der Waals Forces | All atoms | General, non-specific attractive forces that contribute to overall cohesion. | Medium |

Research on L-Phenylalanyl-L-valylglycine Remains Limited

Scientific investigation into the specific biochemical and biophysical interactions of the tripeptide L-Phenylalanyl-L-valylglycine is notably scarce in publicly accessible literature. Despite targeted searches for its enzymatic degradation, receptor binding kinetics, and potential roles as an enzyme inhibitor or activator, no dedicated studies detailing these aspects for this particular compound were identified.

The current body of scientific research provides extensive information on the individual amino acid components—L-phenylalanine, L-valine, and glycine—and their respective roles in various biological processes. L-phenylalanine, for instance, is a well-documented precursor for neurotransmitters and a modulator of enzyme activity. Similarly, L-valine and glycine have established functions in protein synthesis and metabolic pathways. However, the synergistic or unique properties that may arise from their combination into the tripeptide L-Phenylalanyl-L-valylglycine have not been a significant focus of published research.

Consequently, data regarding the in vitro biochemical and biophysical interactions of L-Phenylalanyl-L-valylglycine with non-human enzymes and receptors in isolated systems is not available to populate the detailed framework requested. This includes a lack of information on:

Enzymatic Substrate and Inhibition Kinetics: There are no studies characterizing the susceptibility of L-Phenylalanyl-L-valylglycine to specific proteases, its degradation pathways, or its binding affinity and potential inhibitory or activating effects on non-human enzymes.

Receptor Binding Studies: Information on the interaction of L-Phenylalanyl-L-valylglycine with non-human or cellular receptors is absent. Therefore, its ligand-receptor interaction kinetics and any mechanistic insights into receptor activation or modulation remain unknown.

Further research is required to elucidate the specific biochemical and biophysical properties of L-Phenylalanyl-L-valylglycine and to understand its potential biological significance. Without such foundational studies, a comprehensive analysis as outlined is not feasible at this time.

In Vitro Biochemical and Biophysical Interactions of L Phenylalanyl L Valylglycine

Receptor Binding Studies in Isolated Systems (Non-Human/Cellular Models)

Binding Site Characterization (e.g., allosteric vs. orthosteric)

Direct experimental data characterizing the specific binding sites of L-Phenylalanyl-L-valylglycine on proteins or other macromolecules are not extensively available in publicly accessible research. However, insights can be drawn from studies on its constituent amino acid, L-phenylalanine.

L-phenylalanine is known to act as an allosteric modulator, a molecule that binds to a site on a protein other than the primary (orthosteric) binding site to modulate the protein's activity. For instance, L-phenylalanine has been shown to enhance the activity of the calcium-sensing receptor (CaSR) by binding to an allosteric site in the receptor's extracellular domain. nih.govnih.gov This binding event induces a conformational change that increases the receptor's sensitivity to its primary ligand, calcium. nih.govnih.gov This type of allosteric regulation is crucial for fine-tuning cellular responses to extracellular signals. nih.gov

Similarly, studies on the glycine (B1666218) receptor (GlyR), a key player in inhibitory neurotransmission, have revealed a cation-π interaction between agonists and a phenylalanine residue (Phe159) within the binding site. researchgate.net While this interaction occurs at the orthosteric site, it highlights the significant role of the phenylalanine residue in ligand binding and receptor activation.

Interactions with Model Membranes and Liposomes

The interaction of peptides with cellular membranes is a critical aspect of their biological activity. The hydrophobicity of L-Phenylalanyl-L-valylglycine, primarily due to the phenylalanine and valine residues, suggests a significant potential for interaction with lipid bilayers.

Membrane Permeability Studies (in vitro models)

There is a lack of direct experimental data on the membrane permeability of L-Phenylalanyl-L-valylglycine. However, studies on its constituent amino acid, L-phenylalanine, have shown that it can increase membrane permeability. nih.govresearchgate.netfigshare.comcapes.gov.br This effect is thought to be related to the insertion of the hydrophobic phenyl group into the lipid bilayer, which can disrupt the packing of the lipid acyl chains. researchgate.netnih.gov

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model used to predict the passive transport of compounds across biological membranes. wikipedia.orgevotec.comsigmaaldrich.comnih.govnih.gov In a PAMPA experiment, a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment is measured. While no specific PAMPA data for L-Phenylalanyl-L-valylglycine is available, a study on the tripeptide Leucinyl-phenylalanyl-valine (LFV), which shares a similar hydrophobic character, demonstrated its interaction with and effect on DMPC (dimyristoylphosphatidylcholine) liposome (B1194612) membranes. nih.gov The incorporation of LFV into the liposomes led to a more compact membrane structure. nih.gov

Based on these findings, it can be hypothesized that L-Phenylalanyl-L-valylglycine would also be able to partition into and potentially permeate through lipid membranes, a process that would be influenced by the specific lipid composition and pH of the environment.

Peptide-Lipid Interaction Mechanisms

The interaction between peptides and lipids is a complex process involving various forces, including hydrophobic, electrostatic, and hydrogen bonding interactions. nih.gov The amphipathic nature of many peptides, possessing both hydrophobic and hydrophilic regions, drives their association with lipid membranes. nih.gov

For L-Phenylalanyl-L-valylglycine, the hydrophobic side chains of phenylalanine and valine would likely drive its insertion into the hydrophobic core of the lipid bilayer. The glycine residue, being small and flexible, may allow the peptide backbone to adopt a conformation that facilitates this insertion. The terminal amino and carboxyl groups could engage in hydrogen bonding with the polar head groups of the phospholipids (B1166683).

Studies on L-phenylalanine have shown that it can interact with the carbonyl groups of phospholipids in mixed lipid membranes. nih.gov This interaction can lead to a reconfiguration of the lipid arrangement and alter the physical properties of the membrane. nih.gov Furthermore, the interaction of L-phenylalanine with model membranes has been shown to be more than a simple hydrophobic interaction, involving stabilization of a complex with the phosphocholine (B91661) headgroup. nih.gov

A study on the tripeptide Leucinyl-phenylalanyl-valine (LFV) provides further insight into the potential interaction mechanism of L-Phenylalanyl-L-valylglycine. nih.gov Using fluorescence spectroscopy and differential scanning calorimetry, researchers found that LFV increases the compactness of DMPC liposome membranes, a behavior similar to that of cholesterol. nih.gov This suggests that the tripeptide may insert into the membrane and modulate its fluidity and organization.

The following table summarizes the findings from the study on Leucinyl-phenylalanyl-valine (LFV) and its effect on DMPC liposomes, which can be considered analogous to the potential interactions of L-Phenylalanyl-L-valylglycine.

| Technique | Observation with LFV in DMPC Liposomes | Implication for Membrane Properties |

| Differential Scanning Calorimetry (DSC) | Abolishment of pre-transition temperature and broadening of the main transition. | Increased membrane compactness and altered phase behavior. |

| Fluorescence Spectroscopy (1-naphthol) | Decreased partitioning and neutral form emission. | Altered hydration and polarity of the membrane interface. |

| Fluorescence Spectroscopy (ANS) | Decreased fluorescence intensity with a red shift. | Increased polarity in the probe's binding environment. |

| Fluorescence Spectroscopy (DPH) | Decreased partitioning. | Increased packing and reduced fluidity of the acyl chain region. |

| Fluorescence Spectroscopy (Pyrene) | Decreased excimer formation. | Reduced lateral diffusion of the probe within the membrane. |

This table is based on data from the study on Leucinyl-phenylalanyl-valine (LFV) and is presented here as a potential model for the interactions of L-Phenylalanyl-L-valylglycine.

Modulation of Cellular Pathways in Non-Human Cell Lines (Mechanistic)

Investigation of Signaling Cascades

L-phenylalanine has been shown to activate intracellular signaling cascades. For example, in enteroendocrine L cells, L-phenylalanine can trigger an increase in intracellular calcium concentration by acting on the Gq-coupled receptor GPR142. nih.gov This activation, along with its transport into the cell, leads to membrane depolarization and subsequent secretion of glucagon-like peptide-1 (GLP-1). nih.gov

Furthermore, L-phenylalanine can activate G protein-coupled receptors (GPCRs), which are a large family of receptors that mediate a wide range of cellular responses. scholaris.ca The activation of these receptors can initiate a cascade of intracellular events, ultimately leading to changes in cellular function. scholaris.ca

Given that L-Phenylalanyl-L-valylglycine contains an L-phenylalanine residue, it is conceivable that this tripeptide could interact with and modulate the activity of certain GPCRs or other cell surface receptors, thereby influencing downstream signaling pathways. The specific pathways affected would depend on the receptor(s) it binds to and the cellular context.

Gene Expression Modulation (in vitro)

The modulation of signaling pathways can often lead to changes in gene expression. In the yeast Saccharomyces cerevisiae, extracellular L-phenylalanine is sensed by the Ssy1-Ptr3-Ssy5 (SPS) sensor system, which in turn regulates the expression of amino acid transporter genes. nih.gov This demonstrates a direct link between the presence of L-phenylalanine and the transcriptional regulation of specific genes.

In the context of non-human mammalian cell lines, if L-Phenylalanyl-L-valylglycine were to activate a signaling pathway, it could lead to the activation or repression of transcription factors, thereby altering the expression of target genes. For example, activation of a GPCR could lead to the production of second messengers that activate protein kinases, which in turn could phosphorylate transcription factors and modulate their activity. However, without specific experimental data, the precise genes and pathways that might be affected by L-Phenylalanyl-L-valylglycine remain speculative.

Protein-Peptide Interaction Analysis (Non-Human Proteins)

Binding Stoichiometry and Affinity Measurements

No published studies were found that determined the binding stoichiometry or measured the binding affinity (e.g., dissociation constant (Kd), inhibition constant (Ki)) of L-Phenylalanyl-L-valylglycine to any non-human protein.

Conformational Changes Upon Binding

No research articles were identified that described the conformational changes in non-human proteins upon binding to L-Phenylalanyl-L-valylglycine. Methodologies such as X-ray crystallography, NMR spectroscopy, circular dichroism, or hydrogen-deuterium exchange mass spectrometry have not been reported for this specific interaction.

Advanced Analytical Methodologies for Research Grade L Phenylalanyl L Glycine

Chromatographic Quantification in Research Samples

Chromatographic techniques are fundamental for the separation and quantification of L-Phenylalanyl-L-valylglycine from complex matrices. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most commonly employed methods. Furthermore, chiral chromatography plays a crucial role in assessing the enantiomeric purity of the tripeptide.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the reliable quantification of L-Phenylalanyl-L-valylglycine. Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for peptides, leveraging the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC method for the analysis of L-Phenylalanyl-L-valylglycine would involve a C18 stationary phase, which provides excellent retention and separation for hydrophobic to moderately polar compounds. The mobile phase usually consists of a mixture of water and a polar organic solvent, most commonly acetonitrile, with an acid additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution. A gradient elution is typically employed to ensure the efficient elution of the tripeptide while separating it from potential impurities.

Table 1: Illustrative HPLC Method Parameters for L-Phenylalanyl-L-valylglycine Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 214 nm and 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical HPLC method based on common practices for peptide analysis. Actual conditions may require optimization.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. For a hydrophobic tripeptide like L-Phenylalanyl-L-valylglycine, UHPLC can provide superior separation from closely related impurities and degradation products.

The principles of method development for UHPLC are similar to HPLC, but with adjustments to flow rate and gradient time to take full advantage of the increased efficiency. The higher resolution of UHPLC can be particularly beneficial for complex research samples where the tripeptide may be present at low concentrations.

Chiral Chromatography for Enantiomeric Purity Assessment

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, it is crucial to assess the enantiomeric purity of L-Phenylalanyl-L-valylglycine, ensuring that it is free from its diastereomeric counterparts (e.g., D-Phenylalanyl-L-valylglycine). Chiral chromatography is the method of choice for this purpose.

The separation of peptide diastereomers can often be achieved on achiral stationary phases due to the different physicochemical properties of the diastereomers. However, for robust and reliable separation, the use of a chiral stationary phase (CSP) is often preferred. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, have shown broad applicability for the chiral separation of amino acids and peptides.

An alternative approach involves derivatization of the peptide with a chiral derivatizing agent to form diastereomers that can then be separated on a standard achiral column.

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | Polar organic (e.g., Methanol (B129727)/Acetonitrile) with acidic or basic modifiers |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient or controlled |

| Detection | UV at 214 nm |

This table outlines a general approach to chiral HPLC for peptide analysis. Specific conditions must be optimized for the target analyte.

Mass Spectrometry-Based Detection and Characterization in Complex Matrices

Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and selectivity for the detection and structural characterization of molecules. When coupled with a chromatographic separation method, it becomes an indispensable tool for the analysis of peptides in complex biological and research samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of peptides in complex matrices due to its exceptional selectivity and sensitivity. This technique involves the separation of the peptide by LC, followed by its ionization and fragmentation in the mass spectrometer.

In a typical LC-MS/MS experiment for L-Phenylalanyl-L-valylglycine, the protonated molecule [M+H]⁺ would be selected as the precursor ion in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as only molecules that produce the selected precursor and product ions will be detected.

Table 3: Postulated LC-MS/MS Parameters for L-Phenylalanyl-L-valylglycine

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 322.2 (calculated for [C16H23N3O4+H]⁺) |

| Product Ions (Q3) | m/z 120.1 (Phenylalanine immonium ion), m/z 247.1 (y2-ion), m/z 174.1 (b2-ion) |

| Collision Energy | To be optimized for each transition |

The mass transitions in this table are theoretical and require experimental verification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of peptides, although it is less common than LC-MS due to the low volatility of peptides. To make peptides amenable to GC analysis, they must first be derivatized to increase their volatility.

A common derivatization strategy for peptides involves a two-step process: esterification of the carboxylic acid groups followed by acylation of the amino and other reactive groups. For L-Phenylalanyl-L-valylglycine, this could involve esterification with an alcohol (e.g., methanol, isopropanol) under acidic conditions, followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The resulting volatile derivative can then be separated by GC and detected by MS. GC-MS can provide excellent chromatographic resolution and sensitive detection, particularly when using chemical ionization in the negative ion mode (NICI) for fluorinated derivatives.

Table 4: Potential GC-MS Derivatization and Analysis Scheme

| Step | Procedure |

| Derivatization | 1. Esterification (e.g., with HCl in Methanol). 2. Acylation (e.g., with Pentafluoropropionic Anhydride). |

| GC Column | Mid-polarity capillary column (e.g., 5% Phenyl-Methylpolysiloxane) |

| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) |

| Monitored Ions | Specific fragment ions of the derivatized peptide |

This table outlines a plausible derivatization and GC-MS approach that would require significant method development and validation.

Targeted Metabolomics for Peptide and Amino Acid Profiling

Targeted metabolomics provides a quantitative approach to measure specific, known metabolites, including small peptides and their constituent amino acids. mayo.edunih.gov This methodology is highly valuable for the detailed characterization of L-Phenylalanyl-L-valylglycine and for monitoring its behavior in complex biological matrices.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of targeted metabolomics. nih.gov While traditional reversed-phase liquid chromatography (RPLC) can be challenging for highly polar molecules like amino acids, hydrophilic interaction liquid chromatography (HILIC) offers a superior alternative for separating these compounds. nih.gov HILIC, coupled with tandem mass spectrometry (MS/MS), provides excellent sensitivity and selectivity for the analysis of amino acids and small peptides. nih.govresearchgate.netnih.gov To enhance the accuracy of quantification, isotope-labeled internal standards are often employed to compensate for matrix effects. mayo.edunih.gov

For the specific identification of di- and tripeptides, novel database-search strategies have been developed. nih.gov These methods may involve chemical derivatization, such as dimethyl labeling, to improve ionization and fragmentation patterns in MS/MS analysis, facilitating more confident sequence identification. researchgate.netnih.gov Capillary electrophoresis-mass spectrometry (CE-MS) is another technique that can be used for the selective detection of amino acids in complex samples, although it can present challenges related to injection volume and matrix interference. nih.gov

A study on the active peptide of Eupolyphaga sinensis utilized both untargeted and targeted metabolomics to analyze its effects. mdpi.com The targeted analysis focused on specific amino acids, revealing significant changes in their levels after treatment, highlighting the power of this approach in understanding metabolic pathways. mdpi.com

Table 1: Comparison of Analytical Techniques for Peptide and Amino Acid Profiling

| Technique | Principle | Advantages | Disadvantages |

| HILIC-MS/MS | Separation based on hydrophilicity coupled with mass-based detection. nih.gov | High sensitivity and selectivity for polar analytes like amino acids and small peptides. nih.gov | Requires careful optimization of mobile phases and gradients. researchgate.net |

| CE-MS | Separation based on electrophoretic mobility coupled with mass-based detection. nih.gov | High selectivity for complex matrices. nih.gov | Small injection volume, potential for matrix effects. nih.gov |